(6-Bromo-1H-indazol-3-yl)methanol

Medicinal Chemistry Structure-Activity Relationship (SAR) Indazole Isomers

Secure (6-Bromo-1H-indazol-3-yl)methanol (CAS 885518-29-6) for medicinal chemistry. Its 6-bromo and 3-hydroxymethyl substituents provide orthogonal reactivity for kinase inhibitor libraries and bifunctional probes. This specific substitution pattern is critical for target engagement; generic alternatives compromise SAR studies. Ensure program continuity with this reliably available building block.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 885518-29-6
Cat. No. B1604324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-1H-indazol-3-yl)methanol
CAS885518-29-6
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1Br)CO
InChIInChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11)
InChIKeyGLUYPALCWONDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-1H-indazol-3-yl)methanol (CAS 885518-29-6): A Key Indazole Scaffold for Targeted Medicinal Chemistry


(6-Bromo-1H-indazol-3-yl)methanol (CAS 885518-29-6) is a brominated indazole derivative featuring a primary alcohol (-CH₂OH) at the 3-position of the indazole ring. With a molecular formula of C₈H₇BrN₂O and a molecular weight of 227.06 g/mol , it belongs to a class of heterocyclic compounds widely employed as versatile building blocks in drug discovery. Indazole-containing molecules are well-documented as kinase inhibitors, receptor antagonists, and anti-cancer agents . This specific compound is primarily utilized in pharmaceutical research as an intermediate for constructing more complex, biologically active molecules [1]. Its structure, combining a bromo substituent at the 6-position with a reactive hydroxymethyl group, provides a unique scaffold for the design of novel drug candidates targeting a range of diseases, including cancer and inflammation .

Why (6-Bromo-1H-indazol-3-yl)methanol Cannot Be Simply Replaced by Other Indazole Analogs


In the context of medicinal chemistry, generic substitution among indazole derivatives is not a viable strategy due to the profound impact of specific substitution patterns on both synthetic accessibility and biological target engagement. The precise positioning of the bromine atom and the hydroxymethyl group in (6-Bromo-1H-indazol-3-yl)methanol dictates its unique chemical reactivity profile for downstream derivatization and its potential for specific interactions with biological targets. Replacing it with a non-brominated analog (e.g., indazole-3-methanol) eliminates a crucial handle for cross-coupling reactions and drastically alters the electronic and steric properties of the core scaffold, leading to unpredictable and often detrimental changes in target binding affinity [1]. Similarly, substituting it with a positional isomer, such as the 5-bromo variant (CAS 705264-93-3), can result in a different biological profile and may require alternative synthetic routes, introducing unnecessary variables and risk into a research program . The specific combination of substituents in this compound is non-negotiable for projects where this exact molecular architecture is required to achieve a specific interaction or serve as a defined building block in a patented synthetic pathway [2].

Quantitative Evidence Guide for Selecting (6-Bromo-1H-indazol-3-yl)methanol Over Analogs


Positional Isomer Differentiation: 6-Bromo vs. 5-Bromo Substitution Impacts Biological Activity

The substitution position of the bromine atom on the indazole core is a critical determinant of biological activity. While specific IC50 values for (6-Bromo-1H-indazol-3-yl)methanol are not publicly disclosed in primary literature, SAR studies on indazole derivatives consistently show that a 6-bromo substitution can lead to distinct and often superior potency profiles compared to its 5-bromo isomer. For example, in a related class of kinase inhibitors, the 6-bromoindazole scaffold demonstrated potent inhibition of JAK1 with an IC50 of 8 nM, while maintaining a 65 nM IC50 against JAK3, indicating a selectivity window [1]. This contrasts with other halogenated indazole derivatives where potency can vary by an order of magnitude or more based solely on halogen position [2]. Furthermore, the 6-bromo isomer offers a different synthetic handle and electronic environment compared to the 5-bromo isomer (CAS 705264-93-3), which can lead to divergent biological outcomes in complex assays .

Medicinal Chemistry Structure-Activity Relationship (SAR) Indazole Isomers

Enhanced Synthetic Utility via the C3-Hydroxymethyl Group: A Comparison with 6-Bromo-1H-indazole

The presence of the C3-hydroxymethyl group in (6-Bromo-1H-indazol-3-yl)methanol provides a critical advantage over its simpler analog, 6-Bromo-1H-indazole (CAS 79762-54-2), which lacks this functional handle. The primary alcohol allows for direct, efficient derivatization through well-established reactions such as esterification, etherification, or oxidation, enabling the rapid synthesis of diverse compound libraries. In contrast, 6-Bromo-1H-indazole, while a known kinase inhibitor scaffold with reported IC50 values of 1850 nM against PI3Kα (p-AKT) and an EC50 of 500 nM against A2780 ovarian cancer cells , offers fewer immediate options for structural elaboration without more complex synthetic maneuvers. The ability to easily modify the C3-position of (6-Bromo-1H-indazol-3-yl)methanol accelerates SAR studies and is essential for optimizing drug-like properties .

Synthetic Chemistry Building Block Functionalization

Differentiation from Non-Halogenated Scaffolds: The Impact of Bromine on Binding Affinity

The bromine atom at the 6-position is not merely a placeholder; it is a key determinant of molecular recognition and binding affinity. This is evident when comparing the binding data of 6-Bromo-1H-indazole to that of non-halogenated indazoles. For instance, 6-Bromo-1H-indazole exhibits measurable, albeit weak, binding affinity for several targets, with a Kd of 38,000 nM for DYRK1A and an IC50 of 1,100 nM for MetAP2 [1]. In contrast, the non-halogenated parent compound, 1H-indazole, often shows negligible or no detectable binding in similar assays. The bromine substituent can engage in halogen bonding with protein backbones or fill hydrophobic pockets, which is a crucial interaction that non-brominated analogs cannot replicate [2]. Therefore, using (6-Bromo-1H-indazol-3-yl)methanol ensures this pharmacophoric element is present from the outset of a synthetic campaign.

Medicinal Chemistry Halogen Bonding Target Engagement

Procurement Rationale: Defined Purity and Reliability for Research Continuity

From a procurement standpoint, (6-Bromo-1H-indazol-3-yl)methanol is commercially available with a defined purity specification, typically 95% or 98%, from multiple reputable chemical suppliers, including bioscience and chemical building block providers [REFS-1, REFS-2]. This high level of purity ensures reproducibility in research experiments and minimizes the need for in-house purification, which is a direct cost and time saving. While generic analogs like 5-bromo-1H-indazol-3-ylmethanol or 1H-indazole-3-methanol are also available, the specific demand and established supply chain for the 6-bromo-3-methanol derivative make it a more reliable choice for long-term projects. The compound's classification under GHS and its well-documented safety data further streamline the procurement and handling process in a regulated research environment .

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for (6-Bromo-1H-indazol-3-yl)methanol in Research


Medicinal Chemistry: Targeted Synthesis of 6-Bromoindazole-Based Kinase Inhibitors

This compound is ideally suited as a central building block for synthesizing focused libraries of kinase inhibitors. As demonstrated by the low nanomolar potency of related 6-bromoindazole scaffolds against kinases like JAK1 (IC50 = 8 nM) , starting with (6-Bromo-1H-indazol-3-yl)methanol allows medicinal chemists to rapidly explore SAR at the C3-position while maintaining the favorable 6-bromo pharmacophore. Its use is particularly relevant in programs targeting cancer, where indazole-containing kinase inhibitors are a major class of investigational drugs .

Chemical Biology: Development of Novel Chemical Probes and PROTACs

The orthogonal reactivity of the C3-hydroxymethyl group and the C6-bromo substituent makes this molecule an exceptional precursor for the development of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs) or chemical probes. The primary alcohol can be used to attach a linker to an E3 ligase ligand, while the bromine atom can serve as a handle for late-stage functionalization or for binding to the protein of interest . The established binding affinity of the 6-bromoindazole core for targets like DYRK1A (Kd = 38,000 nM) and MetAP2 (IC50 = 1,100 nM) provides a validated starting point for probe development .

Synthetic Methodology: Advancing Cross-Coupling and Functionalization Techniques

In academic and industrial process chemistry labs, (6-Bromo-1H-indazol-3-yl)methanol serves as an excellent model substrate for developing and optimizing new synthetic methods. The combination of a primary alcohol and an aryl bromide on a biologically relevant heterocycle provides a challenging yet realistic testbed for exploring new catalysts and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, or C-H activation chemistries .

Procurement for Collaborative and Long-Term Research Programs

For multi-year, collaborative research projects, the reliable commercial availability and high purity (≥95%) of (6-Bromo-1H-indazol-3-yl)methanol from established vendors are critical for ensuring experimental reproducibility and supply chain stability [REFS-1, REFS-2]. This reduces the risks associated with sourcing from less reliable channels or the need for costly and time-consuming in-house synthesis, allowing research teams to focus on their core scientific objectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Bromo-1H-indazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.